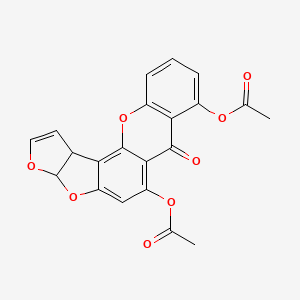![molecular formula C13H16O3S2 B14614865 [(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid CAS No. 60246-54-0](/img/structure/B14614865.png)
[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid is an organic compound that features a unique combination of functional groups, including a butoxybenzene moiety, a carbothioyl group, and a sulfanylacetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the butoxybenzene derivative. This can be achieved through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate. The resulting butoxybenzene is then subjected to a Friedel-Crafts acylation reaction with thioacetic acid to introduce the carbothioyl group. Finally, the sulfanylacetic acid moiety is introduced through a nucleophilic substitution reaction using chloroacetic acid and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Reduction: The carbothioyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Chloroacetic acid, potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted acetic acids
Aplicaciones Científicas De Investigación
[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The carbothioyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The sulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- [(4-Methoxybenzene-1-carbothioyl)sulfanyl]acetic acid
- [(4-Ethoxybenzene-1-carbothioyl)sulfanyl]acetic acid
- [(4-Propoxybenzene-1-carbothioyl)sulfanyl]acetic acid
Uniqueness
[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid is unique due to its butoxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity compared to its methoxy, ethoxy, and propoxy analogs .
Propiedades
Número CAS |
60246-54-0 |
|---|---|
Fórmula molecular |
C13H16O3S2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2-(4-butoxybenzenecarbothioyl)sulfanylacetic acid |
InChI |
InChI=1S/C13H16O3S2/c1-2-3-8-16-11-6-4-10(5-7-11)13(17)18-9-12(14)15/h4-7H,2-3,8-9H2,1H3,(H,14,15) |
Clave InChI |
BKXQGSJSYSCZEC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=S)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
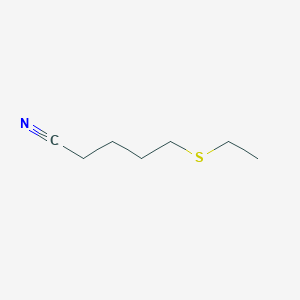
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
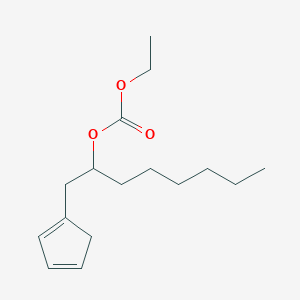
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
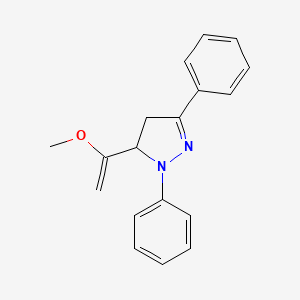
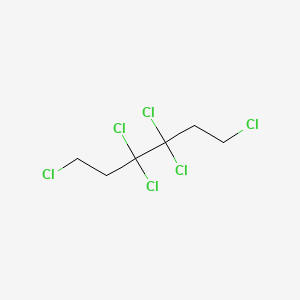
![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)



